molecular formula C15H26SeSi B14517916 Trimethyl[1-(phenylselanyl)hexyl]silane CAS No. 62459-45-4

Trimethyl[1-(phenylselanyl)hexyl]silane

Cat. No.: B14517916
CAS No.: 62459-45-4
M. Wt: 313.4 g/mol
InChI Key: XKQQSXUWFSJMMG-UHFFFAOYSA-N
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Description

Trimethyl[1-(phenylselanyl)hexyl]silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and a hexyl chain substituted with a phenylselanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[1-(phenylselanyl)hexyl]silane typically involves the reaction of a hexylsilane precursor with a phenylselanyl reagent. One common method is the hydrosilylation of a hexylsilane with phenylselanyl chloride in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[1-(phenylselanyl)hexyl]silane undergoes various types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form the corresponding selenide.

    Substitution: The silicon-methyl bonds can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Trimethyl[1-(phenylselanyl)hexyl]silane has several scientific research applications:

    Biology: Studied for its potential antioxidant properties due to the presence of the selenium atom.

    Medicine: Investigated for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.

Mechanism of Action

The mechanism of action of Trimethyl[1-(phenylselanyl)hexyl]silane involves the interaction of the phenylselanyl group with various molecular targets. The selenium atom can participate in redox reactions, potentially acting as an antioxidant. The silicon atom can form stable bonds with other elements, making the compound useful in materials science and organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl[1-(phenylselanyl)heptyl]silane
  • Phenylsilane
  • Trimethyl(phenylethynyl)silane

Uniqueness

Trimethyl[1-(phenylselanyl)hexyl]silane is unique due to the presence of both silicon and selenium atoms in its structure. This combination imparts distinctive chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

62459-45-4

Molecular Formula

C15H26SeSi

Molecular Weight

313.4 g/mol

IUPAC Name

trimethyl(1-phenylselanylhexyl)silane

InChI

InChI=1S/C15H26SeSi/c1-5-6-8-13-15(17(2,3)4)16-14-11-9-7-10-12-14/h7,9-12,15H,5-6,8,13H2,1-4H3

InChI Key

XKQQSXUWFSJMMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC([Si](C)(C)C)[Se]C1=CC=CC=C1

Origin of Product

United States

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